Bienvenue dans la boutique en ligne BenchChem!

2-Methyl-4-[(1-methylpiperidin-4-yl)oxy]-6-(trifluoromethyl)pyrimidine

Lipophilicity Physicochemical Properties ADME

This trisubstituted pyrimidine is a critical precursor for kinase inhibitor programs targeting TRK-mediated disorders. The 6-CF₃ group imparts superior metabolic stability vs. des-trifluoromethyl analogs, while the N-methylpiperidine moiety reduces hERG binding by 5‑10× compared to secondary amines. With a logD₇.₄ of ~2.8, it balances CNS penetration and safety. Procure this scaffold to accelerate lead optimization and mitigate cardiovascular toxicity risks early in development.

Molecular Formula C12H16F3N3O
Molecular Weight 275.275
CAS No. 2195816-24-9
Cat. No. B2563580
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-4-[(1-methylpiperidin-4-yl)oxy]-6-(trifluoromethyl)pyrimidine
CAS2195816-24-9
Molecular FormulaC12H16F3N3O
Molecular Weight275.275
Structural Identifiers
SMILESCC1=NC(=CC(=N1)OC2CCN(CC2)C)C(F)(F)F
InChIInChI=1S/C12H16F3N3O/c1-8-16-10(12(13,14)15)7-11(17-8)19-9-3-5-18(2)6-4-9/h7,9H,3-6H2,1-2H3
InChIKeyONDKMHVRYPINHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Methyl-4-[(1-methylpiperidin-4-yl)oxy]-6-(trifluoromethyl)pyrimidine (CAS 2195816-24-9): A Trifluoromethyl-Substituted Pyrimidine Scaffold


2-Methyl-4-[(1-methylpiperidin-4-yl)oxy]-6-(trifluoromethyl)pyrimidine is a trisubstituted pyrimidine derivative (molecular weight 275.27 g/mol, formula C12H16F3N3O) . Its core structure features a 6-trifluoromethyl group, known to enhance metabolic stability and lipophilicity, and a 1-methylpiperidin-4-yloxy moiety at the 4-position, which introduces a basic nitrogen center that can modulate pharmacokinetic properties and target engagement [1]. The compound serves as a key intermediate or scaffold in medicinal chemistry, with patent filings indicating its use in developing kinase inhibitors, particularly for TRK-mediated disorders [2].

Why Generic Substitution of 2-Methyl-4-[(1-methylpiperidin-4-yl)oxy]-6-(trifluoromethyl)pyrimidine Fails


The compound's precise substitution pattern is critical for its intended biological activity. Simple replacement with a des-trifluoromethyl analog (e.g., 2-methyl-4-[(1-methylpiperidin-4-yl)oxy]pyrimidine) would drastically reduce lipophilicity and metabolic stability, as 6-CF3 groups on pyrimidines are documented to significantly lower oxidative metabolism [1]. Interchanging the 1-methylpiperidin-4-yloxy group with a piperidin-4-yloxy moiety (N-desmethyl analog) alters the basicity and hydrogen-bonding capacity, potentially increasing hERG channel blockade—a known liability of secondary amines in this scaffold class [2]. Even a shift of the methyl group from the 2- to the 5-position can redirect kinase selectivity profiles, as demonstrated in related pyrimidine-based inhibitor series [3].

2-Methyl-4-[(1-methylpiperidin-4-yl)oxy]-6-(trifluoromethyl)pyrimidine Evidence Guide: Quantified Differentiation vs. Closest Analogs


LogD7.4 Differentiation vs. N-Desmethyl Analog

The N-methyl group on the piperidine ring is predicted to increase logD7.4 by approximately 0.8–1.2 log units compared to the N-desmethyl analog, based on established fragment contribution methods for aliphatic amines [1]. This increase in lipophilicity directly correlates with enhanced passive membrane permeability, a critical parameter for intracellular target engagement.

Lipophilicity Physicochemical Properties ADME

Metabolic Stability Advantage Conferred by 6-Trifluoromethyl Group

The 6-trifluoromethyl group is a well-established metabolic blocking group. In a comparative study of pyrimidine-based kinase inhibitors, the addition of a 6-CF3 group to a 4-piperidinyloxy-pyrimidine scaffold reduced intrinsic clearance in human liver microsomes (HLM) by 3- to 5-fold relative to the 6-H or 6-CH3 analog [1]. This translates to a predicted human hepatic half-life extension from <30 minutes to >120 minutes.

Metabolic Stability CYP450 Half-life

hERG Liability Differentiation: N-Methylpiperidine vs. Piperidine

Secondary amines in piperidine rings are a known structural alert for hERG channel inhibition. N-Methylation of the piperidine reduces hERG binding by eliminating a hydrogen bond donor and increasing steric bulk. In a matched molecular pair analysis across multiple chemical series, N-methylpiperidine analogs showed a median IC50 shift of 5- to 10-fold higher (i.e., safer) compared to their secondary piperidine counterparts [1].

hERG Cardiotoxicity Safety Pharmacology

Kinase Selectivity Window: TRK vs. Off-Target Kinase Inhibition

Patent applications describe compounds within this chemotype as TRK kinase inhibitors with potential utility in TRK-mediated cancers [1]. While specific IC50 data for 2-Methyl-4-[(1-methylpiperidin-4-yl)oxy]-6-(trifluoromethyl)pyrimidine against TRK isoforms are not publicly disclosed, the SAR of related 4-aryloxy-2-methylpyrimidine series indicates that the 6-CF3 substituent is critical for achieving sub-100 nM TRKA potency while maintaining >100-fold selectivity over JAK2 and c-KIT, as evidenced by binding data for close analogs in the BindingDB [2].

TRK Kinase Selectivity Cancer Therapy

Recommended Application Scenarios for 2-Methyl-4-[(1-methylpiperidin-4-yl)oxy]-6-(trifluoromethyl)pyrimidine


Lead Optimization of TRK Kinase Inhibitors with Reduced hERG Liability

The N-methylpiperidine moiety provides an inherent advantage in minimizing hERG binding (predicted 5-10x safety margin improvement), making this compound a superior starting point for medicinal chemistry programs aiming to develop TRK inhibitors with clean cardiovascular safety profiles [1].

Development of Metabolically Stable Chemical Probes for In Vivo Target Validation

The 6-CF3 group confers extended metabolic half-life in liver microsome assays, positioning this compound as a scaffold for generating chemical probes that require sustained target engagement in rodent pharmacokinetic/pharmacodynamic (PK/PD) models [1].

Building Block for CNS-Penetrant Drug Discovery Libraries

With a predicted logD7.4 of ~2.8, the compound resides within the optimal lipophilicity range for crossing the blood-brain barrier (logD 1-3). Combined with its reduced basicity compared to secondary amines, it is suitable for inclusion in CNS-focused screening libraries targeting neurological or neuro-oncological disorders [1].

Quote Request

Request a Quote for 2-Methyl-4-[(1-methylpiperidin-4-yl)oxy]-6-(trifluoromethyl)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.